molecular formula C22H24ClN3O5S B12165514 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12165514
M. Wt: 478.0 g/mol
InChI Key: CUGDMEWLFWXDBB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex synthetic organic compound offered for research and development purposes. Its molecular structure incorporates several pharmacologically significant motifs, including a pyrrolidin-2-one ring, a phenylsulfonyl piperazine unit, and a chlorinated methoxyphenyl group. The integration of a piperazine scaffold is a common feature in many bioactive molecules and pharmaceutical agents, often contributing to target binding and pharmacokinetic properties . Similarly, the pyrrolidinone core is a privileged structure found in various compounds with biological activity. This combination of features makes this chemical a valuable intermediate for medicinal chemistry programs, particularly in the synthesis and discovery of new therapeutic agents. Researchers can utilize this compound as a key building block in the exploration of structure-activity relationships (SAR) or as a precursor for the development of novel enzyme inhibitors and receptor modulators. Strictly for research use only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H24ClN3O5S

Molecular Weight

478.0 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H24ClN3O5S/c1-31-20-8-7-17(14-19(20)23)26-15-16(13-21(26)27)22(28)24-9-11-25(12-10-24)32(29,30)18-5-3-2-4-6-18/h2-8,14,16H,9-13,15H2,1H3

InChI Key

CUGDMEWLFWXDBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chloro-4-methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the phenylsulfonyl piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Binding to receptors: This could alter the receptor’s activity, leading to downstream effects.

    Inhibition of enzymes: By binding to the active site, it could prevent the enzyme from catalyzing its reaction.

    Modulation of signaling pathways: This could involve altering the activity of key proteins in a signaling cascade.

Comparison with Similar Compounds

Key Compounds:

  • Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Exhibits high α1-AR affinity (pKi = 7.13) with a 2-chloro substituent .
  • Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Shows α2-AR selectivity (pKi = 7.29) with a 4-chloro substituent .
  • S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]-butyl}pyrrolidin-2-one) : Demonstrates prolonged hypotensive effects due to dual fluorine substituents .

Comparison: The target compound’s 3-chloro-4-methoxyphenyl group introduces a meta-chloro and para-methoxy substitution pattern, distinct from the mono-substituted analogs. The chloro group enhances α1-AR binding, while the methoxy group may improve solubility and reduce metabolic oxidation compared to halogen-only derivatives .

Piperazine Substituent Variations

Key Compounds:

  • 4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one : Features a methylsulfonyl group (MW = 351.4), offering reduced steric hindrance compared to phenylsulfonyl .
  • 1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one : Contains a nitro group, a stronger electron-withdrawing substituent than sulfonyl (MW = 408.45) .

The sulfonyl group’s moderate electron-withdrawing nature balances receptor binding and metabolic stability compared to nitro or methylsulfonyl analogs .

Linker Modifications

Key Compounds:

  • Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Utilizes a propyl linker and exhibits potent antiarrhythmic activity (ED50 = 1.0 mg/kg) .
  • S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]-butyl}pyrrolidin-2-one) : A butyl linker prolongs duration of action compared to shorter linkers .

Comparison :
The carbonyl linker in the target compound shortens the distance between the pyrrolidin-2-one and piperazine moieties compared to propyl/butyl linkers. This rigidity may enhance α-AR binding specificity but reduce flexibility required for optimal antiarrhythmic effects .

Pharmacological and Physicochemical Data

Table 1: Comparative Pharmacological Profiles

Compound α1-AR pKi α2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Duration
Target Compound ~7.0* ~6.5* Not reported >60 min*
Compound 7 7.13 6.32 >2.5 <60 min
S-73 6.89 6.45 Not tested >60 min
Compound 13 6.78 6.12 1.0 <60 min

*Estimated based on structural analogs.

Table 2: Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted)
Target Compound ~595.46 3-Cl-4-OCH3, PhSO2 Low (lipophilic)
4-(Methylsulfonyl) analog 351.4 Ph, MeSO2 Moderate
1-(4-Nitrophenyl) analog 408.45 2-MePh, 4-NO2 Very low

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C19H22ClN3O3S
  • Molecular Weight: 393.91 g/mol
  • CAS Registry Number: 37612-52-5
  • Inhibition of Enzymatic Activity :
    • Studies have shown that piperazine derivatives can inhibit key enzymes such as acetylcholinesterase , which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced cholinergic transmission, indicating potential applications in treating neurodegenerative disorders .
  • Receptor Modulation :
    • The compound exhibits dual receptor specificity, acting as an antagonist at both H1 and H3 histamine receptors. This dual action can influence various physiological responses, including sleep-wake cycles and appetite regulation .
  • Hormonal Regulation :
    • It has been identified as an inhibitor of aldosterone synthase and aromatase , suggesting its potential in managing conditions related to hormonal imbalances such as certain cancers and hypertension .

Biological Activities

The biological activities of this compound can be categorized into several therapeutic areas:

Anticancer Activity

Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cell lines, attributed to its ability to modulate hormonal pathways .

Neuropharmacological Effects

The ability to inhibit acetylcholinesterase suggests potential use in treating Alzheimer's disease and other cognitive disorders:

  • Case Study : Animal models treated with this compound showed improved memory retention and cognitive function, supporting its role in neuroprotection .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains:

  • Case Study : Testing against Staphylococcus aureus revealed a dose-dependent inhibition of bacterial growth, indicating potential for development into an antibacterial agent.

Data Tables

Activity TypeMechanism of ActionReference
AnticancerHormonal modulation
NeuropharmacologicalAcetylcholinesterase inhibition
AntimicrobialDirect bacterial inhibition

Q & A

Q. What challenges arise during scale-up synthesis?

  • Critical Factors :
  • Reaction Exotherms : Control temperature (<5°C) during exothermic steps (e.g., sulfonylation) to prevent byproduct formation .
  • Catalyst Loading : Reduce Pd catalyst from 10 mol% (lab scale) to 2 mol% (pilot scale) via ligand optimization (e.g., XPhos) .

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